![molecular formula C24H17N5O3S B2381196 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1206988-86-4](/img/structure/B2381196.png)
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C24H17N5O3S and its molecular weight is 455.49. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Design
Benzo[d]imidazo[2,1-b]thiazoles:- Anxiolytic Properties (A): Some benzo[d]imidazo[2,1-b]thiazoles exhibit potent anxiolytic effects without sedation .
- Anticancer Agents (B): Certain derivatives of this compound class have demonstrated powerful anticancer activity .
- PET Imaging Probes ©: Benzo[d]imidazo[2,1-b]thiazoles have been used as PET imaging probes to detect β-amyloid plaques in the brains of Alzheimer’s patients .
- Kinase Inhibition (D): Some benzo[d]imidazo[2,1-b]thiazoles act as kinase inhibitors, potentially useful in cancer therapy .
- Antimicrobial Activity (E): Certain derivatives exhibit antimicrobial properties .
- Treatment of Nerve Function Loss (F): Benzo[d]oxazole derivatives have been investigated for their potential in treating nerve function loss .
Optoelectronic Materials
- Thiazolo[5,4-d]thiazoles: Compounds based on thiazolo[5,4-d]thiazole scaffolds, such as 4a–d and 5a,b, exhibit excellent electronic structures and valuable photophysical properties. Their energy gaps fall within the range of 2.5–3.0 eV, making them promising for optoelectronic applications .
Biological Evaluation
- Derivative IT10: Substituting the 4-position with a nitrophenyl moiety in the benzo[d]imidazo[2,1-b]thiazole scaffold (compound IT10) led to improved biological activity. IT10 showed an observed IC90 of 7.05 μM and an IC50 of 2.32 μM .
properties
IUPAC Name |
5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O3S/c25-23-22(24-26-19(13-33-24)15-6-11-20-21(12-15)31-14-30-20)27-28-29(23)16-7-9-18(10-8-16)32-17-4-2-1-3-5-17/h1-13H,14,25H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDNQPWJOWCPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC=C(C=C5)OC6=CC=CC=C6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine |
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